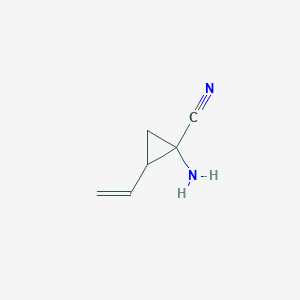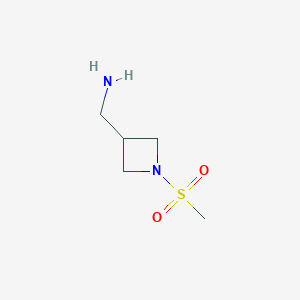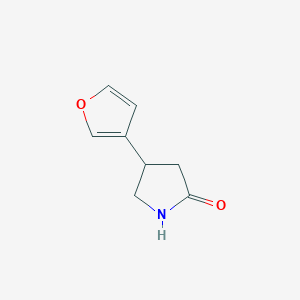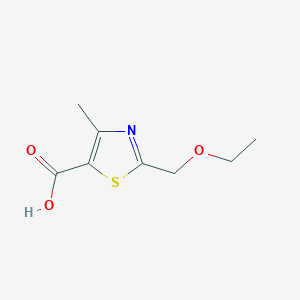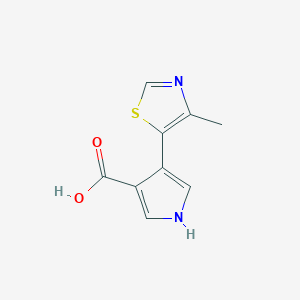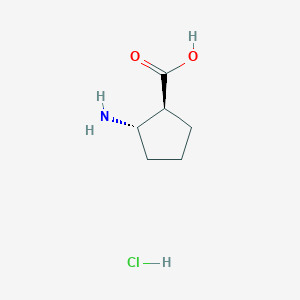
(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride
Overview
Description
“(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride” likely refers to a specific stereoisomer of a cyclopentane derivative. Cyclopentane is a type of cycloalkane that is used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves protecting groups for the amino and carboxyl functionalities, which can be selectively removed under specific conditions .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a cyclopentane ring (a five-membered carbon ring) with an amino group (NH2) and a carboxylic acid group (COOH) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have properties such as a specific molecular weight, density, boiling point, and others .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Efforts : Research has explored the synthesis of various structural analogs and derivatives of 2-aminocyclopentanecarboxylic acid. For instance, studies have detailed the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its potential as a structural analog of natural amino acids like serine and threonine, and its relevance to antitumor agents such as cycloleucine (Huddle & Skinner, 1971). This underscores the chemical's versatility for further biochemical and medicinal chemistry studies.
Stereochemistry and Peptide Incorporation : The stereochemistry of peptides containing 1‐aminocyclopentanecarboxylic acid has been analyzed, with studies showing specific solution and solid-state conformations, indicating the compound's utility in peptide synthesis and structure-function relationship studies (Bardi et al., 1986).
Biochemical Studies and Potential Medical Applications
Cellular Respiration and Amino Acid Metabolism : Biochemical investigations have looked into the effects of aminocyclopentanecarboxylic acid on cellular respiration and amino acid metabolism in rat tissues, finding that it does not significantly alter these processes (Berlinguet et al., 1962). This could have implications for its safety and mechanism of action in biological systems.
Cancer Detection and Therapeutic Potential : There has been research into the development of carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid as a potential agent for cancer detection, leveraging nuclear medicine scanning techniques, which indicates its potential application in diagnosing and understanding cancer progression (Hayes et al., 1976).
Transport Studies : The transport of 1-aminocyclopentanecarboxylic acid from cerebrospinal fluid in cats has been studied, revealing a saturable mechanism inhibited by neutral amino acids, suggesting a potential for understanding and influencing amino acid transport mechanisms in the brain (Cutler & Lorenzo, 1968).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



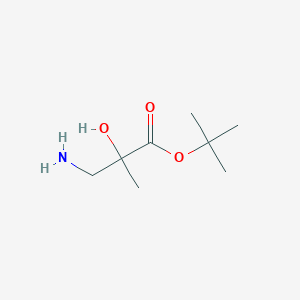
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)
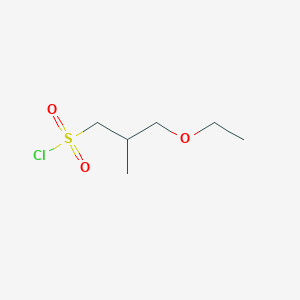
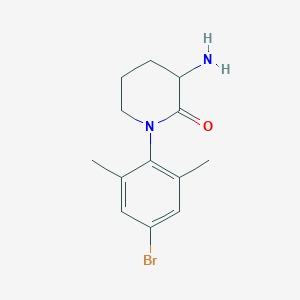
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)
